molecular formula C9H9ClO4 B185251 2-Hydroxyethyl 3-chloro-4-hydroxybenzoate CAS No. 143650-89-9

2-Hydroxyethyl 3-chloro-4-hydroxybenzoate

Cat. No. B185251
CAS RN: 143650-89-9
M. Wt: 216.62 g/mol
InChI Key: FDMCADKIHAADLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxyethyl 3-chloro-4-hydroxybenzoate, also known as ethyl chlorogenic acid (ECGA), is a phenolic compound that has gained attention in scientific research due to its potential therapeutic properties. ECGA is a derivative of chlorogenic acid, which is commonly found in fruits, vegetables, and coffee.

Mechanism of Action

The mechanism of action of ECGA is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. ECGA has been shown to scavenge free radicals and reduce oxidative stress, which can contribute to the development of various diseases. ECGA has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to chronic inflammation and disease progression.
Biochemical and Physiological Effects:
ECGA has been shown to have various biochemical and physiological effects in animal models and in vitro studies. These effects include antioxidant activity, anti-inflammatory activity, inhibition of cancer cell growth and metastasis, improvement of endothelial function, reduction of blood pressure, protection against oxidative stress, and improvement of cognitive function.

Advantages and Limitations for Lab Experiments

ECGA has several advantages for lab experiments, including its low toxicity and availability in pure form. However, ECGA can be difficult to dissolve in water and may require the use of organic solvents. ECGA may also have limited stability in certain conditions, which can affect the reproducibility of experimental results.

Future Directions

There are several future directions for research on ECGA. One area of interest is the development of ECGA-based therapies for cancer treatment. Another area of interest is the investigation of ECGA's potential neuroprotective effects in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of ECGA for therapeutic use.

Synthesis Methods

ECGA can be synthesized through the esterification of chlorogenic acid with 2-Hydroxyethyl 3-chloro-4-hydroxybenzoateene glycol in the presence of a catalyst. The reaction is typically carried out at a temperature of 60-80°C for several hours until the desired product is obtained. The purity of ECGA can be improved through recrystallization and purification techniques.

Scientific Research Applications

ECGA has been studied for its potential therapeutic properties in various fields of research, including cancer treatment, cardiovascular disease, and neurodegenerative disorders. In cancer research, ECGA has been shown to inhibit the growth and metastasis of cancer cells through its anti-inflammatory and antioxidant properties. In cardiovascular research, ECGA has been found to improve endothelial function and reduce blood pressure in animal models. In neurodegenerative disorder research, ECGA has been shown to protect against oxidative stress and improve cognitive function in animal models.

properties

CAS RN

143650-89-9

Molecular Formula

C9H9ClO4

Molecular Weight

216.62 g/mol

IUPAC Name

2-hydroxyethyl 3-chloro-4-hydroxybenzoate

InChI

InChI=1S/C9H9ClO4/c10-7-5-6(1-2-8(7)12)9(13)14-4-3-11/h1-2,5,11-12H,3-4H2

InChI Key

FDMCADKIHAADLZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)OCCO)Cl)O

Canonical SMILES

C1=CC(=C(C=C1C(=O)OCCO)Cl)O

Origin of Product

United States

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